3,4-Dimethylphenyl 4-chlorobenzoate
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Overview
Description
3,4-Dimethylphenyl 4-chlorobenzoate is an organic compound with the molecular formula C15H13ClO2. It is a member of the ester family, characterized by the presence of a benzoate group attached to a 3,4-dimethylphenyl group. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenyl 4-chlorobenzoate typically involves the esterification of 3,4-dimethylphenol with 4-chlorobenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid and other oxidized derivatives.
Reduction: Formation of 3,4-dimethylphenyl alcohol and other reduced forms.
Substitution: Formation of substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3,4-Dimethylphenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethylphenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 3,4-dimethylphenol and 4-chlorobenzoic acid, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylphenyl benzoate: Similar structure but lacks the chlorine atom on the benzoate group.
4-Chlorophenyl 4-chlorobenzoate: Contains a chlorine atom on both the phenyl and benzoate groups.
3,4-Dimethylphenyl acetate: Similar structure but with an acetate group instead of a benzoate group.
Uniqueness
3,4-Dimethylphenyl 4-chlorobenzoate is unique due to the presence of both the 3,4-dimethylphenyl group and the 4-chlorobenzoate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
59014-74-3 |
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Molecular Formula |
C15H13ClO2 |
Molecular Weight |
260.71 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) 4-chlorobenzoate |
InChI |
InChI=1S/C15H13ClO2/c1-10-3-8-14(9-11(10)2)18-15(17)12-4-6-13(16)7-5-12/h3-9H,1-2H3 |
InChI Key |
ZNWWIJMEMQDIOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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